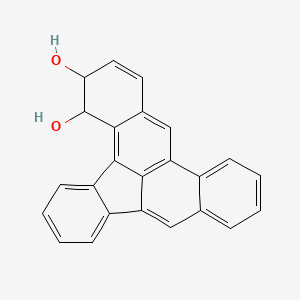
2-Iodoxybenzoesäure
Übersicht
Beschreibung
2-Iodoxybenzoic acid (2-IBX) is an organic compound belonging to the family of benzoic acids. It is a white crystalline solid, soluble in water and ethanol, and insoluble in ether. 2-IBX is an important chemical intermediate and has been used in various fields such as organic synthesis, biomedical research, and drug delivery. It is also used as an antioxidant and antifungal agent.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Oxidationsreaktionen
IBX wird in der organischen Synthese häufig als Oxidationsmittel verwendet, insbesondere für die Oxidation von Alkoholen zu Carbonylverbindungen bei Raumtemperatur . Seine Unlöslichkeit in den meisten Lösungsmitteln außer DMSO und die Toleranz gegenüber Aminfunktionalität machen es für die Oxidation von Aminoalkoholen zu Aminocarbonylverbindungen geeignet .
Grüne Chemie: Nichtmetallische Oxidationsmittel
Als nichtmetallisches grünes Oxidationsmittel bietet IBX eine hervorragende Recycelbarkeit. Es kann aus 2-Iodbenzoesäure regeneriert werden, ohne dass ein externer Ligand außer Wasser benötigt wird, was es zu einer umweltfreundlichen Wahl für verschiedene Reaktionen macht .
Katalyse: Organokatalysatoren
IBX dient als effizienter Organokatalysator in Reaktionen wie der decarboxylativen Alkynylierung, Acylarylierung und Oxyalkenylierung. Seine Rolle als Katalysator trägt zur Entwicklung neuer synthetischer Methoden bei .
Medizinische Chemie: Arzneimittelsynthese
In der medizinischen Chemie wird IBX für die selektive Oxidation von Molekülen verwendet, die Vorläufer von Arzneimittelverbindungen sind. Diese selektive Oxidation ist entscheidend für die Synthese komplexer Moleküle mit potenziellen pharmakologischen Aktivitäten .
Materialwissenschaft: Funktionalisierung von Polymeren
IBX kann zur Funktionalisierung von Polymeren eingesetzt werden, wobei es oxidierte funktionelle Gruppen an Polymerketten einführt. Diese Modifikation kann die physikalischen Eigenschaften von Materialien für bestimmte Anwendungen verändern .
Biochemie: Proteinanalyse
2-Iodbenzoesäure, ein Vorläufer von IBX, wird zum Nachweis von Sulfhydrylgruppen in Proteinen verwendet. Diese Anwendung ist wichtig, um Proteinstruktur und -funktion zu verstehen .
Asymmetrische Synthese: Chirale Molekülproduktion
IBX findet Anwendungen in der asymmetrischen Synthese, wo es zur Herstellung chiraler Moleküle verwendet wird. Diese Moleküle sind wichtig für die Entwicklung enantioselektiver Medikamente und anderer Substanzen .
Analytische Chemie: Nachweisreagenzien
IBX kann in der analytischen Chemie als Nachweisreagenz dienen, insbesondere bei der Identifizierung und Quantifizierung spezifischer funktioneller Gruppen in komplexen Gemischen .
Wirkmechanismus
Target of Action
2-Iodoxybenzoic acid (IBX) is an organic compound used in organic synthesis as an oxidizing agent . It is especially suited to oxidize alcohols to aldehydes . It also oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes .
Mode of Action
The reaction mechanism for an oxidation of an alcohol to an aldehyde involves a ligand exchange reaction replacing the hydroxyl group by the alcohol followed by a twist and an elimination reaction . This twist reaction is a rearrangement in which the oxygen atom is moved into a proper plane for a 5 membered cyclic transition state in the elimination reaction . This is calculated to be the rate-determining step in the oxidation .
Biochemical Pathways
The primary biochemical pathway affected by IBX is the oxidation of alcohols to aldehydes . It also affects the oxidation of hydroxyl group, nitrogen-containing compounds, and sulfur-containing compounds . Furthermore, it plays a role in the preparation of α, β -unsaturated carbonyl compounds and esters, and the application in asymmetric synthesis .
Result of Action
The primary result of IBX’s action is the oxidation of alcohols to aldehydes . It can also oxidize vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . In addition, it facilitates the oxidative cleavage of dithioacetals and dithioketals .
Action Environment
The action of IBX can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of IBX with alcohols to form aldehydes can be catalyzed by β-cyclodextrin in a water/acetone mixture . Furthermore, the reduction of IBX to IBA in the presence of molecular iodine in DMSO generates hypoiodous acid (IOH), which reacts with various olefins as well as α,β-unsaturated ketones leading to their respective iodohydrins with anti stereochemistry .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Iodoxybenzoic acid plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes and proteins, facilitating the oxidation of alcohol groups to carbonyl groups. This interaction is crucial in the modification of amino alcohols to amino carbonyl compounds, which are essential intermediates in many biochemical pathways . The compound’s ability to oxidize vicinal diols to diketones without breaking the carbon-carbon bond is particularly noteworthy .
Cellular Effects
2-Iodoxybenzoic acid influences various cellular processes by altering the redox state within cells. It affects cell signaling pathways by modifying the oxidation state of key signaling molecules, thereby impacting gene expression and cellular metabolism. The compound’s oxidizing nature can lead to the formation of reactive oxygen species (ROS), which play a role in cell signaling and homeostasis .
Molecular Mechanism
At the molecular level, 2-Iodoxybenzoic acid exerts its effects through the transfer of an oxygen atom from the iodoxy group to the substrate. This transfer results in the formation of a carbonyl compound and iodosobenzoic acid as a byproduct . The reaction mechanism involves a ligand exchange reaction, followed by a twist and an elimination reaction, which is the rate-determining step in the oxidation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodoxybenzoic acid can change over time due to its stability and degradation properties. The compound is known to decompose to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures . This decomposition can affect the long-term stability and efficacy of the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Iodoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively oxidizes target molecules without causing significant toxicity. At higher doses, it can lead to adverse effects due to the generation of excessive reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Metabolic Pathways
2-Iodoxybenzoic acid is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . This interaction is crucial in maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 2-Iodoxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Iodoxybenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its oxidizing effects. The localization within subcellular structures is crucial for its activity and function in biochemical reactions .
Eigenschaften
IUPAC Name |
2-iodylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYMXYOBLWYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214521 | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64297-64-9 | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-iodoxybenzoic acid?
A1: The molecular formula of 2-iodoxybenzoic acid is C7H5IO4, and its molecular weight is 280.01 g/mol. []
Q2: Is there any spectroscopic data available for characterizing 2-iodoxybenzoic acid?
A2: Yes, while specific data isn't provided in the abstracts, researchers often employ techniques like NMR spectroscopy and X-ray crystallography for structural characterization. For instance, single-crystal X-ray diffraction analysis was used to determine the structure of methyl 2-[(diacetoxy)iodosyl]benzoate, an IBX ester. []
Q3: Are there any safety concerns regarding the handling and storage of 2-iodoxybenzoic acid?
A3: Yes, 2-iodoxybenzoic acid can be explosive under certain conditions. It is crucial to handle it with care, avoiding heat, friction, or impact. Storage should be in a well-sealed container, protected from light and heat, in a well-ventilated chemical storage cabinet. [] A stabilized formulation called SIBX is available, containing IBX alongside benzoic and isophthalic acids. It is crucial to maintain the homogeneity of SIBX to ensure safety, and caution is still advised during handling. []
Q4: What are the main applications of 2-iodoxybenzoic acid in organic synthesis?
A4: 2-Iodoxybenzoic acid finds widespread use as an oxidizing agent for various functional group transformations, including:
- Oxidation of alcohols to aldehydes or ketones [, , , , , ]
- Oxidative cleavage of 1,3-diols to 1,2-diketones []
- Oxidative cleavage of olefins to ketones/carboxylic acids []
- Dehydrogenation of tetrahydro-β-carbolines to their aromatic forms []
- Oxidation of silyl enol ethers to enones []
- α-Hydroxylation of carbonyl compounds []
- Decarboxylative bromination of cinnamic acids [, ]
Q5: Can you provide an example of a specific reaction where 2-iodoxybenzoic acid acts as an oxidant?
A5: One example is the oxidation of indoles to isatins. This reaction utilizes a combination of indium(III) chloride and IBX at 80 °C in aqueous media, providing excellent yields of the desired isatins. [, ]
Q6: How does the structure of 2-iodoxybenzoic acid contribute to its reactivity?
A6: The presence of the hypervalent iodine(V) center in IBX is crucial for its oxidizing ability. The unique electronic environment around the iodine atom, with a distorted T-shaped geometry and weak intramolecular interactions, facilitates its participation in various oxidation reactions. [, ]
Q7: Are there any modifications to the structure of 2-iodoxybenzoic acid that can enhance its reactivity?
A7: Yes, research suggests that structural modifications can impact IBX's reactivity. For example, electron-donating substituents on the aromatic ring can enhance its catalytic activity, as demonstrated with 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX. [] Additionally, converting IBX to its tosylate or mesylate derivatives can significantly boost its oxidizing power. [, ]
Q8: What are the advantages of using 2-iodoxybenzoic acid over other oxidizing agents?
A8: 2-Iodoxybenzoic acid offers several advantages, including:
- Mild reaction conditions: Many IBX-mediated oxidations proceed efficiently at room temperature. [, , , ]
- High chemoselectivity: IBX can selectively oxidize alcohols in the presence of other functional groups like amines and alkenes. [, , , ]
- Environmentally benign: Compared to heavy metal-based oxidants, IBX is considered less toxic and has a smaller environmental footprint. []
Q9: Have there been any computational studies on 2-iodoxybenzoic acid and its reactions?
A9: Yes, computational methods like density functional theory (DFT) have been employed to investigate IBX-mediated reactions. For example, DFT calculations have shed light on the mechanism of alcohol oxidation by IBX, revealing a crucial hypervalent twist as a key step in the process. [, ]
Q10: How do structural modifications of 2-iodoxybenzoic acid influence its activity?
A10: Studies have shown that structural modifications can significantly impact IBX's activity. Electron-donating groups on the aromatic ring increase its oxidizing power, while derivatives like tosylates and mesylates exhibit enhanced reactivity compared to the parent IBX. [, , ]
Q11: Are there any strategies to improve the stability or solubility of 2-iodoxybenzoic acid?
A11: Yes, researchers have developed strategies to enhance IBX's practicality. For instance, polymer-supported IBX offers advantages in terms of handling, recyclability, and simplified workup procedures. [, , ] Additionally, derivatizing IBX into soluble forms, like its esters, can increase its applicability in various solvent systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



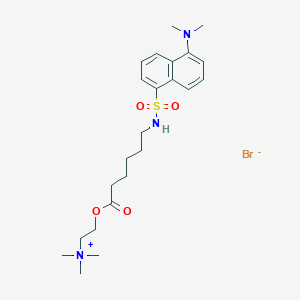
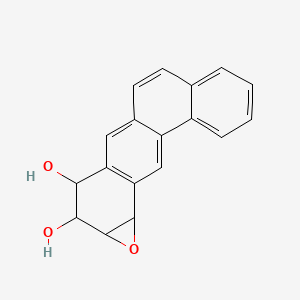

![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)

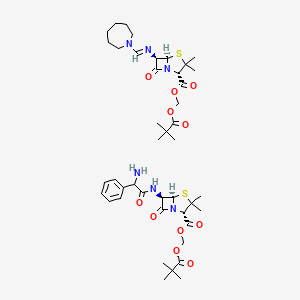
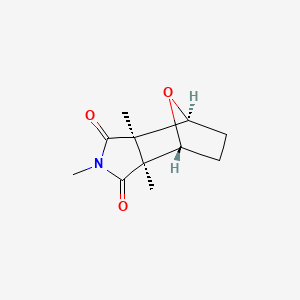
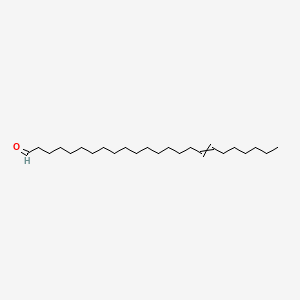



![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)

